molecular formula C14H17NO B017600 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one CAS No. 28957-72-4

8-Benzyl-8-azabicyclo[3.2.1]octan-3-one

Cat. No. B017600
Key on ui cas rn: 28957-72-4
M. Wt: 215.29 g/mol
InChI Key: RSUHKGOVXMXCND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05859011

Procedure details

This was prepared according to the reported method (Chem. Abs., 1958, 53, 432e). A mixture of 2,5-dimethoxytetrahydrofuran (13 ml, 0.1 mol), 2 drops of c-HCl and water (10 ml) was stirred at room temperature for 1 h, then treated with water(10 ml), acetone-1,3-dicarboxylic acid (14.6 g, 0.1 mol), and benzylamine (10.9 ml, 0.1 mol). After the initial foaming had subsided, the pH was adjusted to 5 with 1N HCl, and stirring was continued for 14 h. The reaction mixture was adjusted to pH 1, washed with ethyl acetate, filtered through celite, and then adjusted to pH 12 with NaOH, and extracted with ethyl acetate. The extract was dried over Na2SO4 and concentrated to afford 14.5 g (67% crude) of an oil, which was used for next reaction without further purification.
[Compound]
Name
432e
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step Two
[Compound]
Name
c-HCl
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
14.6 g
Type
reactant
Reaction Step Four
Quantity
10.9 mL
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
CO[CH:3]1[CH2:7][CH2:6][CH:5](OC)[O:4]1.[CH2:10]([C:17](O)=O)[C:11](CC(O)=O)=O.[CH2:20]([NH2:27])[C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1.Cl>O>[CH2:20]([N:27]1[CH:6]2[CH2:5][CH2:17][CH:10]1[CH2:11][C:3](=[O:4])[CH2:7]2)[C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1

Inputs

Step One
Name
432e
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
13 mL
Type
reactant
Smiles
COC1OC(CC1)OC
Name
c-HCl
Quantity
0 (± 1) mol
Type
catalyst
Smiles
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
14.6 g
Type
reactant
Smiles
C(C(=O)CC(=O)O)C(=O)O
Name
Quantity
10.9 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)N
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This was prepared
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was continued for 14 h
Duration
14 h
WASH
Type
WASH
Details
washed with ethyl acetate
FILTRATION
Type
FILTRATION
Details
filtered through celite
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract was dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to afford 14.5 g (67% crude) of an oil, which
CUSTOM
Type
CUSTOM
Details
was used for next reaction without further purification

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C(C1=CC=CC=C1)N1C2CC(CC1CC2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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